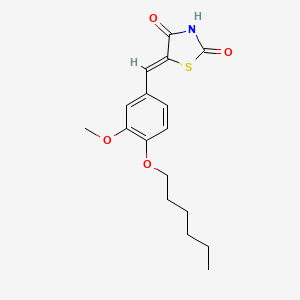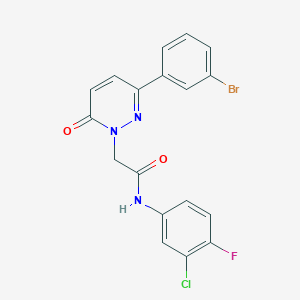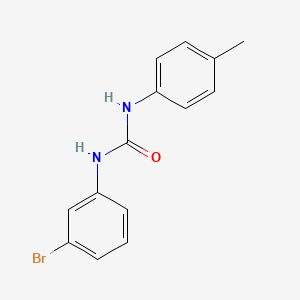
1-(3-Bromophenyl)-3-(4-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromophenyl)-3-(4-methylphenyl)urea is an organic compound characterized by the presence of bromine and methyl groups attached to a phenyl ring, linked through a urea moiety
准备方法
The synthesis of 1-(3-Bromophenyl)-3-(4-methylphenyl)urea typically involves the reaction of 3-bromoaniline with 4-methylaniline in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the formation of the urea linkage. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
1-(3-Bromophenyl)-3-(4-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the 3-bromophenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, forming substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine, pyridine), and specific temperature and pressure conditions to optimize the reaction outcomes.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(3-Bromophenyl)-3-(4-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The bromine and methyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. The urea moiety facilitates hydrogen bonding and other interactions, contributing to the compound’s overall biological and chemical activity.
相似化合物的比较
1-(3-Bromophenyl)-3-(4-methylphenyl)urea can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-(4-methylphenyl)urea: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1-(3-Bromophenyl)-3-(4-ethylphenyl)urea: Similar structure but with an ethyl group instead of a methyl group, affecting its chemical and biological behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C14H13BrN2O |
|---|---|
分子量 |
305.17 g/mol |
IUPAC 名称 |
1-(3-bromophenyl)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C14H13BrN2O/c1-10-5-7-12(8-6-10)16-14(18)17-13-4-2-3-11(15)9-13/h2-9H,1H3,(H2,16,17,18) |
InChI 键 |
FNTCJHFOEALLPD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


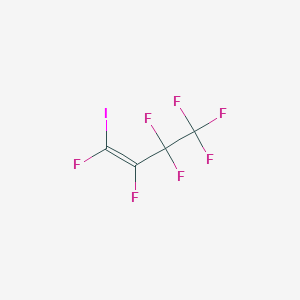

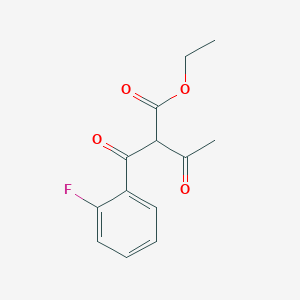
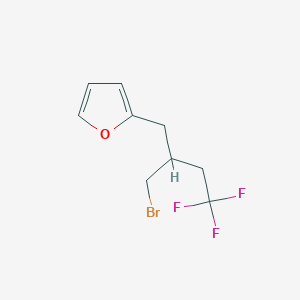
![2,5-Dichloropyrimido[4,5-D]pyrimidine](/img/structure/B14867961.png)
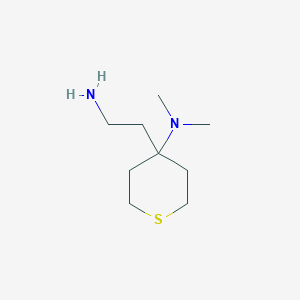
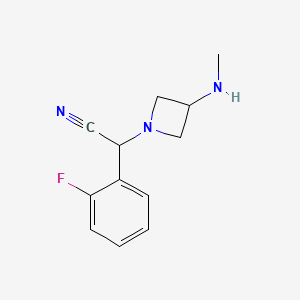
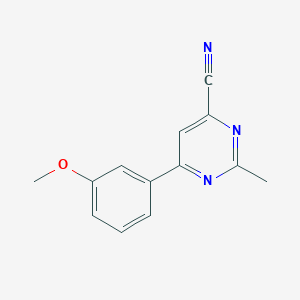

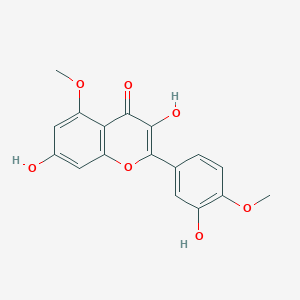
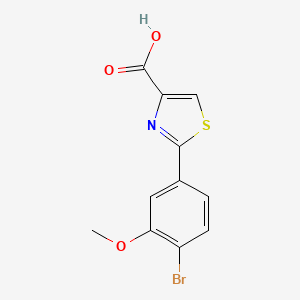
![2-ethyl-10-methyl-3-phenethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14867997.png)
